4'-Butoxy-3-fluoro-4-pentyl-1,1'-biphenyl
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Overview
Description
4’-Butoxy-3-fluoro-4-pentyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a butoxy group, a fluoro group, and a pentyl group attached to the biphenyl core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-3-fluoro-4-pentyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of 4’-Butoxy-3-fluoro-4-pentyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Butoxy-3-fluoro-4-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4’-Butoxy-3-fluoro-4-pentyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 4’-Butoxy
Properties
CAS No. |
87946-91-6 |
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Molecular Formula |
C21H27FO |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-2-fluoro-1-pentylbenzene |
InChI |
InChI=1S/C21H27FO/c1-3-5-7-8-18-9-10-19(16-21(18)22)17-11-13-20(14-12-17)23-15-6-4-2/h9-14,16H,3-8,15H2,1-2H3 |
InChI Key |
VVEYLVKQTIZHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)OCCCC)F |
Origin of Product |
United States |
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